molecular formula C14H11ClN2O B1202441 3-(2-chlorophenyl)-N-4-pyridinylacrylamide

3-(2-chlorophenyl)-N-4-pyridinylacrylamide

Cat. No. B1202441
M. Wt: 258.7 g/mol
InChI Key: ASZXVOGHNNBRPS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of compounds structurally related to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide has been studied, providing insights into their molecular geometry and interactions. For example, the structure of a similar compound, 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, was analyzed, revealing details about its molecular conformation and crystallization properties (Igonin et al., 1993).

Antifungal Activity

  • Some compounds similar to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have demonstrated antifungal properties. For instance, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide showed good antifungal activity against several fungi (Xue Si, 2009).

Biological Screening

  • Related compounds have been synthesized and screened for biological activity. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine was assayed for its activity against bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).

Redox Behavior

  • Research into the redox behavior of similar compounds has been conducted. For example, a study on the reduction of rhenium(III) bromide by tertiary amines and phosphines related to pyridine derivatives provides insights into their redox properties (Glicksman & Walton, 1976).

Chemical Synthesis and Characterization

  • The synthesis and characterization of compounds akin to 3-(2-chlorophenyl)-N-4-pyridinylacrylamide have been a significant area of research. Studies have detailed the preparation processes and structural analysis of these compounds (Abdelwahab et al., 2017).

Electronic and Non-Linear Optical Properties

  • The electronic and non-linear optical properties of related compounds have been investigated, providing valuable insights into their potential applications in materials science (Nazeer et al., 2020).

properties

Product Name

3-(2-chlorophenyl)-N-4-pyridinylacrylamide

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C14H11ClN2O/c15-13-4-2-1-3-11(13)5-6-14(18)17-12-7-9-16-10-8-12/h1-10H,(H,16,17,18)/b6-5+

InChI Key

ASZXVOGHNNBRPS-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=NC=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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